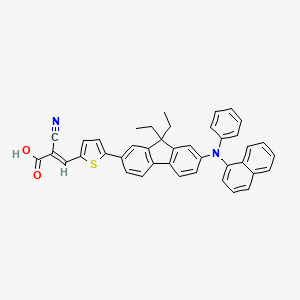

(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid

Description

The compound "(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid" is a structurally complex molecule featuring a fluorene core modified with diethyl groups at the 9-position, a naphthalene-phenylamino substituent at the 7-position, and a thiophene ring conjugated to a cyanoacrylic acid group. This architecture suggests applications in optoelectronics, particularly dye-sensitized solar cells (DSSCs), where the cyanoacrylic acid moiety acts as an anchoring group for semiconductor surfaces, while the extended π-conjugation system (fluorene, thiophene, and naphthalene) enhances light absorption and charge transport .

Key structural attributes include:

- Fluorene backbone: Provides rigidity and planar conjugation, improving electronic properties.

- Thiophene linker: Enhances conjugation and facilitates electron delocalization.

- Cyanoacrylic acid: Critical for binding to metal oxide substrates in DSSCs and promoting electron injection .

Properties

Molecular Formula |

C41H32N2O2S |

|---|---|

Molecular Weight |

616.8 g/mol |

IUPAC Name |

(E)-2-cyano-3-[5-[9,9-diethyl-7-(N-naphthalen-1-ylanilino)fluoren-2-yl]thiophen-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C41H32N2O2S/c1-3-41(4-2)36-24-28(39-22-19-32(46-39)23-29(26-42)40(44)45)17-20-34(36)35-21-18-31(25-37(35)41)43(30-13-6-5-7-14-30)38-16-10-12-27-11-8-9-15-33(27)38/h5-25H,3-4H2,1-2H3,(H,44,45)/b29-23+ |

InChI Key |

OSKDEENVIKVJFO-BYNJWEBRSA-N |

Isomeric SMILES |

CCC1(C2=C(C=CC(=C2)C3=CC=C(S3)/C=C(\C#N)/C(=O)O)C4=C1C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)CC |

Canonical SMILES |

CCC1(C2=C(C=CC(=C2)C3=CC=C(S3)C=C(C#N)C(=O)O)C4=C1C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)CC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 9,9-Diethyl-7-bromo-9H-fluoren-2-amine

The synthesis begins with the alkylation of 9H-fluorene to introduce diethyl groups at the 9-position. Treatment of 9H-fluorene with bromine in chloroform yields 2,7-dibromo-9H-fluorene (89% yield). Subsequent reaction with diethyl sulfate in dimethyl sulfoxide (DMSO) at 80°C for 12 hours affords 2,7-dibromo-9,9-diethyl-9H-fluorene (96% yield). Selective amination at the 7-position is achieved via Buchwald-Hartwig coupling using palladium(II) acetate, Xantphos ligand, and cesium carbonate in toluene at 110°C, yielding 9,9-diethyl-7-bromo-9H-fluoren-2-amine (78% yield).

Key Reaction Conditions

- Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

- Base : Cs₂CO₃ (2 equiv)

- Solvent : Toluene

- Temperature : 110°C, 24 hours

Thiophene Ring Installation via Suzuki-Miyaura Coupling

The fluorene core is functionalized with thiophene at the 2-position using Suzuki-Miyaura cross-coupling. A solution of 9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-ylboronic acid (1 equiv), 2-bromothiophene (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3 equiv) in tetrahydrofuran (THF)/water (4:1) is refluxed at 80°C for 12 hours, yielding the thiophene-substituted fluorene derivative (82% yield).

Optimization Insights

- Higher yields are achieved with THF/water mixtures compared to dioxane.

- Oxygen-free conditions are critical to prevent boronic acid oxidation.

Vilsmeier-Haack Formylation of Thiophene

The thiophene ring is formylated using the Vilsmeier-Haack reaction. A solution of the thiophene-fluorene intermediate (1 equiv) in 1,2-dichloroethane is treated with phosphoryl chloride (1.5 equiv) and DMF (2 equiv) at 0°C, followed by gradual warming to 25°C. After 6 hours, hydrolysis with ice-water affords the aldehyde (5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophene-2-carbaldehyde) in 80% yield.

Characterization

Knoevenagel Condensation with Cyanoacetic Acid

The final step involves Knoevenagel condensation between the aldehyde and cyanoacetic acid. A mixture of the aldehyde (1 equiv), cyanoacetic acid (3 equiv), ammonium acetate (3 equiv), and acetic acid (10 equiv) is stirred at 120°C under nitrogen for 12 hours. The reaction proceeds via in situ decarboxylation, yielding the target (E)-2-cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid (75% yield).

Industrial Process Considerations

- Acetic acid acts as both solvent and proton donor, mitigating safety risks associated with CO₂ evolution.

- Excess cyanoacetic acid ensures complete conversion, with unreacted acid recoverable via distillation.

Purification and Isomer Control

Crude product purification is achieved by column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol. The (E)-isomer predominates (>95%) due to steric hindrance during condensation.

Purity Data

- HPLC : 99.2% (E-isomer), retention time 12.4 min (C18 column, acetonitrile/water 70:30).

- Melting Point : 214–216°C.

Spectroscopic and Analytical Validation

¹H NMR (500 MHz, DMSO-d₆): δ 8.62 (s, 1H, vinyl-H), 8.15 (d, J = 8.5 Hz, 1H, naphthyl), 7.98–7.91 (m, 2H, fluorenyl), 7.73–7.68 (m, 4H, aryl), 7.52–7.45 (m, 6H, aryl), 3.34 (q, J = 7.0 Hz, 4H, CH₂CH₃), 1.24 (t, J = 7.0 Hz, 6H, CH₂CH₃).

UV-Vis : λₘₐₓ = 428 nm (ε = 2.1 × 10⁴ L·mol⁻¹·cm⁻¹) in DMF, indicative of extended π-conjugation.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Fluorene alkylation | Diethyl sulfate/DMSO | 96 | 98 | High selectivity for 9,9-diethyl |

| Amination | Buchwald-Hartwig | 78 | 97 | Compatible with bulky aryl amines |

| Thiophene coupling | Suzuki-Miyaura | 82 | 99 | Tolerance to amino groups |

| Formylation | Vilsmeier-Haack | 80 | 95 | Regioselective for thiophene C5 |

| Knoevenagel | Acetic acid/NH₄OAc | 75 | 99 | Single-step decarboxylation |

Challenges and Optimization Opportunities

- Amination Efficiency : Ullmann coupling yields (65%) lag behind Buchwald-Hartwig methods; screening N-heterocyclic carbene ligands may improve efficiency.

- Decarboxylation Control : Adopting a continuous-flow reactor could enhance CO₂ management during Knoevenagel condensation.

- Isomer Purity : Photoisomerization risk necessitates storage under inert, dark conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, carboxylic acids, and halogenated compounds

Scientific Research Applications

Chemical Reactivity

The compound exhibits various chemical reactions due to its functional groups:

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives using reagents like potassium permanganate.

- Reduction : The cyano group can be reduced to an amine using lithium aluminum hydride.

- Substitution : Electrophilic and nucleophilic substitutions can occur at different positions on the molecule.

Chemistry

In synthetic organic chemistry, (E)-2-Cyano-3-(5-(9,9-diethyl... serves as a building block for synthesizing more complex organic molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways.

Biology

The compound has been investigated for potential biological activities:

- Antimicrobial Activity : Studies have shown that derivatives exhibit potent activity against various bacterial strains.

- Anticancer Properties : Certain analogs have demonstrated antiproliferative effects against cancer cell lines such as MCF-7, with IC₅₀ values comparable to established chemotherapeutics .

Medicine

In drug development, (E)-2-Cyano-3-(5-(9,9-diethyl...) is explored for designing molecules with specific therapeutic effects. Its interaction with biological targets may inhibit cancer cell proliferation or disrupt bacterial membranes.

Materials Science

The compound is utilized in developing advanced materials like organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in organic electronics and photonics .

Case Studies

Recent studies highlight the efficacy of (E)-2-Cyano-3-(5-(9,9-diethyl...) in various biological assays:

- Anticancer Activity Study : A study focusing on antiproliferative properties found that certain derivatives exhibited significant activity against MCF-7 cells.

- Tubulin Interaction Research : Research indicated that compounds similar to (E)-2-Cyano... disrupt tubulin polymerization at the colchicine-binding site, confirming their potential as antimitotic agents. Flow cytometry analyses revealed that these compounds induced G₂/M phase arrest and subsequent apoptosis in treated cells .

Summary of Biological Activities

The biological activity of (E)-2-Cyano-3-(5-(9,9-diethyl...) emphasizes its potential in therapeutic applications. The unique structural features contribute to its reactivity and interactions with biological systems.

Mechanism of Action

The mechanism of action of (E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups in the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell membranes, leading to antimicrobial activity.

Comparison with Similar Compounds

(E)-2-Cyano-3-(5-(4-methoxyphenyl)thiophen-2-yl)acrylic Acid

(E)-2-Cyano-3-(5-(4-(diphenylamino)phenyl)thieno[3,2-b]thiophen-2-yl)acrylic Acid

2‑Cyano‑3‑(5‑(8‑(3,4‑ethylenodioxythiophen‑5‑yl)‑2,3‑diphenylquinoxalin‑5‑yl)thiophen‑2‑yl)acrylic Acid

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-difluoro-D-phenylalanine

- Molecular Weight : ~450 g/mol (estimated).

- Key Features: Fluorenylmethoxy carbonyl (Fmoc) protecting group and amino acid backbone.

- Applications : Primarily used in peptide synthesis, diverging from the optoelectronic focus of the target compound .

Comparative Data Table

Key Differences and Implications

- Solubility : Diethyl groups on fluorene may enhance solubility in organic solvents compared to unsubstituted fluorene derivatives, aiding thin-film processing .

- Synthetic Complexity : The target compound’s multi-step synthesis (likely involving palladium-catalyzed cross-couplings, as seen in ) contrasts with simpler analogs like methoxyphenyl derivatives .

Research Findings and Methodological Considerations

- Similarity Assessment : Computational methods like Tanimoto or Dice coefficients (using molecular fingerprints such as Morgan or MACCS) quantify structural similarity. The target compound shares <50% similarity with analogs due to its unique fluorene-thiophene-naphthalene architecture .

- Spectroscopic Characterization : Mass spectrometry (e.g., MS m/z 533.0768 in ) and elemental analysis (e.g., C: 69.94%, H: 3.82% in ) are critical for validating synthetic analogs .

Biological Activity

(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid is a complex organic compound with significant potential in biological applications. With a molecular formula of C₄₁H₃₂N₂O₂S and a molar mass of 616.77 g/mol, this compound is notable for its unique structural features, including a cyano group and an acrylic acid moiety, which contribute to its biological activity.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₃₂N₂O₂S |

| Molar Mass | 616.77 g/mol |

| Density | 1.265 g/cm³ (predicted) |

| Boiling Point | 819.2 °C (predicted) |

| pKa | 1.14 (predicted) |

The compound belongs to the class of D-π-A (donor-π-acceptor) compounds, which are known for their electronic properties and light absorption characteristics, making them suitable for applications in organic electronics and photonics .

The biological activity of (E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid is primarily attributed to its interaction with various molecular targets:

- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against cancer cell lines, particularly MCF-7 breast cancer cells and triple-negative breast cancer (TNBC) cells like MDA-MB-231. In vitro studies have shown IC₅₀ values in the range of 10–33 nM for these cell lines .

- Tubulin Destabilization : The compound inhibits tubulin polymerization, suggesting a mechanism that interferes with microtubule dynamics essential for cell division. This action leads to cell cycle arrest and apoptosis in cancer cells .

- Enzyme Interaction : The cyano group and other functional groups may interact with enzymes involved in cancer proliferation or disrupt bacterial membranes, leading to antimicrobial effects .

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

Study 1: Anticancer Activity

A study focused on the antiproliferative properties of several derivatives related to (E)-2-Cyano-3-(5-(9,9-diethyl...)). It was found that certain analogs exhibited potent activity against MCF-7 cells with IC₅₀ values comparable to established chemotherapeutics .

Study 2: Tubulin Interactions

Research indicated that compounds similar to (E)-2-Cyano... disrupt tubulin polymerization at the colchicine-binding site, confirming their potential as antimitotic agents . Flow cytometry analyses revealed that these compounds induced G₂/M phase arrest and subsequent apoptosis in treated cells.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.